![molecular formula C14H13ClN2OS B6044376 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6044376.png)
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, also known as CCT-137690, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
The mechanism of action of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves the inhibition of the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer cell growth and survival. By inhibiting BRD4, this compound disrupts the expression of genes that are essential for cancer cell growth, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to reduce tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. These effects suggest that this compound has the potential to be used as a therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the advantages of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is its high selectivity for BRD4, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a viable candidate for further studies. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Future studies will need to address this issue to fully evaluate the potential of this compound as an anticancer agent.
将来の方向性
There are several future directions for the study of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo. Finally, the potential of this compound as a combination therapy with other anticancer agents should be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as an anticancer agent in preclinical studies. Its high selectivity for BRD4 and good pharmacokinetic properties make it a viable candidate for further studies. Future research should focus on developing more efficient synthesis methods, evaluating the safety and efficacy of this compound in vivo, and exploring its potential as a combination therapy with other anticancer agents.
合成法
The synthesis method of 2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves the condensation of 3-chlorobenzyl mercaptan with cyclopentanone in the presence of a base, followed by cyclization with guanidine. The final product is obtained after purification by column chromatography. This method has been optimized for high yield and purity, making this compound a viable candidate for further studies.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs. These findings suggest that this compound has the potential to be used as a new therapeutic option for cancer treatment.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-4-1-3-9(7-10)8-19-14-16-12-6-2-5-11(12)13(18)17-14/h1,3-4,7H,2,5-6,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNHESMKYWCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
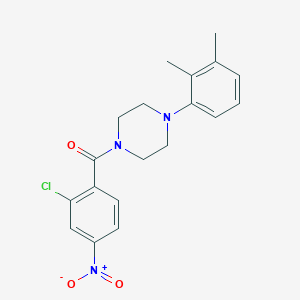
![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)
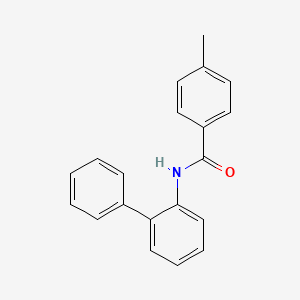
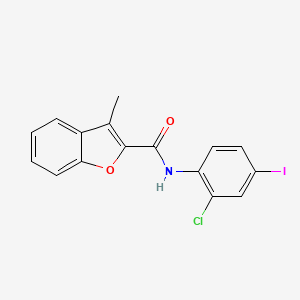
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)
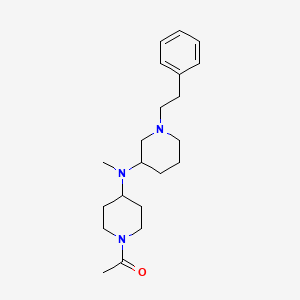
![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)
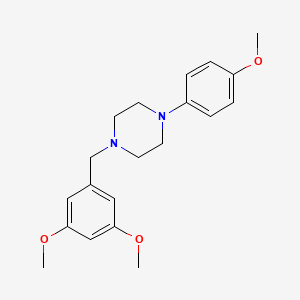
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6044368.png)
![methyl 5-{1-[(4-methoxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6044375.png)
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
